molecular formula C10H10OS B13920144 Ethanethioic acid, S-(4-ethenylphenyl) ester CAS No. 23939-49-3

Ethanethioic acid, S-(4-ethenylphenyl) ester

Cat. No.: B13920144
CAS No.: 23939-49-3
M. Wt: 178.25 g/mol
InChI Key: PGKWHIHEPAIGCD-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-(4-ethenylphenyl) ester is an organic compound with the molecular formula C10H10OS. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethanethioic acid moiety and a 4-ethenylphenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S-(4-ethenylphenyl) ester typically involves organic synthesis methods. One common approach is the esterification reaction, where ethanethioic acid reacts with 4-ethenylphenol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-(4-ethenylphenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethanethioic acid, S-(4-ethenylphenyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethanethioic acid, S-(4-ethenylphenyl) ester exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, S-(4-methylphenyl) ester
  • Ethanethioic acid, S-(4-ethynylphenyl) ester
  • Ethanethioic acid, S-(4-methoxyphenyl) ester

Uniqueness

Ethanethioic acid, S-(4-ethenylphenyl) ester is unique due to its 4-ethenylphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

CAS No.

23939-49-3

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

S-(4-ethenylphenyl) ethanethioate

InChI

InChI=1S/C10H10OS/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3

InChI Key

PGKWHIHEPAIGCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C=C

Origin of Product

United States

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